5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol

Fluorescent Probes ESIPT Photophysics

Researchers often face batch-to-batch variability in oxazolopyridine analogs due to minor substitution changes, compromising fluorescence quantum yield or SAR reproducibility. CAS 131985-96-1 solves this with a defined 5-amino-2-hydroxyphenyl pattern that locks intramolecular H-bonding for predictable ESIPT behavior. - **Photophysical advantage**: Predicted large Stokes shift (63-204 nm range) minimizes excitation interference for high-contrast imaging. - **Synthetic handle**: Primary amine enables diazotization, amidation, or conjugation to targeting ligands. - **Medicinal chemistry utility**: Privileged oxazolo[4,5-b]pyridine scaffold validated in SIRT1 activators and IRAK4 inhibitors (e.g., Emavusertib). - **Supply**: Packaged under inert gas; stability data available on request.

Molecular Formula C12H9N3O2
Molecular Weight 227.223
CAS No. 131985-96-1
Cat. No. B2990649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol
CAS131985-96-1
Molecular FormulaC12H9N3O2
Molecular Weight227.223
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(O2)C3=C(C=C(C=C3)N)O
InChIInChI=1S/C12H9N3O2/c13-7-3-4-8(9(16)6-7)12-15-11-10(17-12)2-1-5-14-11/h1-6,16H,13H2
InChIKeyNZHMMNKFGWXTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol Overview


5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol (CAS 131985-96-1) is a heterocyclic building block featuring a fused oxazolo[4,5-b]pyridine core substituted with a 2-hydroxy-5-aminophenyl moiety. The compound belongs to the broader class of 2-aryloxazolo[4,5-b]pyridines, which are recognized for their tunable photophysical properties and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects [1]. The core oxazolo[4,5-b]pyridine unit serves as a privileged scaffold in medicinal chemistry and materials science, with the amino-phenol substitution pattern enabling unique intramolecular hydrogen-bonding networks and providing a reactive handle for further derivatization [2]. Its molecular formula is C12H9N3O2, with a molecular weight of 227.22 g/mol and a calculated LogP of approximately 1.32 [3].

Supports ESIPT-based fluorescent probe design
Heterocyclic building block for medicinal chemistry scaffold derivatization
Primary aromatic amine handle for azo dye and materials synthesis

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol: Generic Substitution Risks


Substituting 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol with a generic 2-aryloxazolo[4,5-b]pyridine analog—even a close positional isomer—introduces significant and unpredictable variations in photophysical output, biological target engagement, and chemical derivatization potential. The specific 5-amino-2-hydroxyphenyl substitution pattern establishes a unique intramolecular hydrogen-bonded network that directly modulates the compound's excited-state intramolecular proton transfer (ESIPT) behavior, which governs its fluorescence quantum yield and Stokes shift [1]. Replacing this with a 4-amino isomer or an oxazolo[4,5-c]pyridine regioisomer alters the electronic conjugation pathway and hydrogen-bonding geometry, resulting in demonstrably different absorption/emission profiles and reduced synthetic versatility at the amino handle . Furthermore, structure-activity relationship (SAR) studies on related oxazolo[4,5-b]pyridine series confirm that even minor changes to the aryl substituent's nature and position drastically impact antimicrobial potency and kinase inhibition profiles [2]. For procurement decisions in medicinal chemistry, chemical biology, or materials science, the precise substitution pattern of CAS 131985-96-1 is non-negotiable for ensuring experimental reproducibility and achieving the intended research outcome.

5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol
Oxazolo[4,5-c]pyridine regioisomer — same formula but different core geometry alters photophysics and target engagement
5-Amino substitution (meta to attachment)
4-Amino isomer (CAS 443636-20-2) — positional shift modifies hydrogen bonding and derivatization reactivity

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol: Differentiation Evidence


ESIPT-Based Fluorescence Tuning

The 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridine (HPOP) scaffold, of which 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol is a functionalized derivative, exhibits tunable fluorescence properties that are exquisitely sensitive to the nature and position of substituents on the phenyl ring. While direct quantum yield data for CAS 131985-96-1 is not publicly available, class-level inference from a series of structurally related HPOP derivatives (3a-e) demonstrates that substituent electronic effects modulate fluorescence quantum yields (Φ) across a wide range from 0.009 to 0.538 in solution [1]. The 5-amino group in the target compound is expected to act as a strong electron-donating group, which, in combination with the ortho-hydroxyl group, facilitates excited-state intramolecular proton transfer (ESIPT). This mechanism is known to produce exceptionally large Stokes shifts, a critical performance metric for minimizing self-absorption in fluorescence microscopy and sensing applications. In related oxazolo[4,5-b]pyridine-based cell membrane probes, Stokes shifts ranging from 63 to 204 nm were achieved by varying the conjugated partner [2], highlighting the scaffold's inherent capacity for large spectral separation.

Fluorescence quantum yield context
Class-level inference
Reported Φ from 0.009 (unsubstituted HPOP) to 0.538 (4-diethylamino-substituted HPOP); electron-donating 5-amino group expected to enable high Φ and large Stokes shift
Supports high-brightness probe design with minimal self-absorption
Direct quantum yield for target compound not reported
Fluorescent Probes ESIPT Photophysics

Regioisomeric Core Differentiation

The target compound features an oxazolo[4,5-b]pyridine core. Its regioisomer, 5-amino-2-(oxazolo[4,5-c]pyridin-2-yl)phenol (CAS 1071340-36-7), possesses an identical molecular formula (C12H9N3O2) and molecular weight (227.22 g/mol) [1]. However, the different fusion geometry of the oxazole and pyridine rings fundamentally alters the compound's electronic distribution, dipole moment, and hydrogen-bonding capacity. In broader oxazolopyridine series, the [4,5-b] isomers are distinguished by their unique fluorescence behavior with strong charge-transfer character, whereas the [4,5-c] isomers exhibit different protonation sites and distinct photophysical responses [2]. For procurement, this means that CAS 131985-96-1 and CAS 1071340-36-7 are not interchangeable; the former is required for applications leveraging the specific electronic and steric properties of the [4,5-b] fused system, such as SIRT1 activation or specific kinase inhibition [3].

Core regioisomer identity
Cross-study comparable
Oxazolo[4,5-b]pyridine (target) vs oxazolo[4,5-c]pyridine regioisomer (CAS 1071340-36-7); identical formula C12H9N3O2, distinct electronic and steric properties
[4,5-b] core validated in SIRT1/IRAK4 contexts; regioisomer not interchangeable
Verify core isomer for target engagement studies
Medicinal Chemistry SAR Isomer Purity

Positional Isomer Differentiation: 5-Amino vs 4-Amino

The target compound (CAS 131985-96-1) features a 5-amino group relative to the hydroxyl on the phenyl ring. Its positional isomer, 4-amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol (CAS 443636-20-2), has the amino group para to the hydroxyl. This positional shift alters the compound's calculated LogP (1.32 for the 5-amino isomer [1] vs. a similar but distinct LogP for the 4-amino isomer) and, more importantly, modifies the potential for intramolecular hydrogen bonding. In the 5-amino isomer, the amino group is meta to the point of attachment to the oxazolo[4,5-b]pyridine, whereas in the 4-amino isomer it is ortho. This difference affects the compound's reactivity in further derivatization (e.g., diazotization, amide coupling) and its electronic influence on the oxazole ring. The 4-amino isomer is commercially available with a specified purity of 98% and documented hazard classifications (GHS07) , while the 5-amino isomer's commercial availability is more specialized, often requiring custom synthesis or sourcing from niche suppliers, which can impact lead times and cost.

Amino position reactivity
Cross-study comparable
5-amino (meta to attachment) vs 4-amino (para) substitution; distinct H-bond geometry and synthetic derivatization pathways
Different conjugation chemistry and biological activity profiles
4-amino isomer more common; 5-amino provides unique handle
Synthetic Building Block Derivatization Handle H-Bonding Network

Antibacterial Activity Potential

While specific antibacterial data for CAS 131985-96-1 are not published, the core 2-aryloxazolo[4,5-b]pyridine scaffold has demonstrated significant antibacterial activity in structure-activity relationship studies. In a 2017 study by Reen et al., several 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives (compounds 3d, 3g, and 3h) exhibited antibacterial activity comparable to standard control drugs ampicillin and streptomycin [1]. The presence of electron-donating or electron-withdrawing groups on the phenyl ring was shown to modulate potency. The target compound's 5-amino-2-hydroxyphenyl substituent represents a unique electronic environment not evaluated in the published series, suggesting potential for novel activity profiles. This class-level evidence supports the compound's value as a medicinal chemistry starting point for antibacterial drug discovery programs.

Antibacterial scaffold context
Class-level inference
2-aryloxazolo[4,5-b]pyridine derivatives reported active comparable to ampicillin/streptomycin in vitro
Scaffold supports antimicrobial screening; target compound not directly tested
Data to verify for this specific substitution
Antimicrobial Drug Discovery SAR

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol: Application Scenarios


ESIPT-Based Fluorescent Probes for Live-Cell Imaging

The 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridine core, when substituted with an electron-donating 5-amino group as in CAS 131985-96-1, is predicted to undergo efficient excited-state intramolecular proton transfer (ESIPT). This photophysical mechanism yields large Stokes shifts (63-204 nm demonstrated in related oxazolopyridine probes [1]), which is essential for minimizing excitation light interference and enabling high-contrast imaging. The amino group further provides a reactive site for conjugation to targeting moieties (e.g., peptides, small molecules) or fluorophores via amide bond formation. This positions the compound as a superior starting material for designing next-generation cell-permeable fluorescent sensors compared to non-amino or differently substituted oxazolopyridine analogs.

Kinase and SIRT1 Lead Optimization

Oxazolo[4,5-b]pyridines have been validated as potent small-molecule activators of SIRT1, a key metabolic regulator, with activity surpassing that of resveratrol [2]. Additionally, complex oxazolo[4,5-b]pyridine derivatives are advanced clinical candidates as IRAK4 inhibitors for oncology indications (e.g., Emavusertib) [3]. The 5-amino-2-hydroxyphenyl motif in CAS 131985-96-1 introduces hydrogen-bond donor/acceptor capacity that can mimic key pharmacophore elements. This compound serves as a versatile, underexplored building block for generating focused libraries of oxazolo[4,5-b]pyridine-based kinase inhibitors or SIRT1 modulators, where the precise [4,5-b] regioisomer is essential for target engagement.

Heterocyclic Azo Dyes and Advanced Materials

The primary aromatic amine functionality (5-amino group) in CAS 131985-96-1 enables diazotization and subsequent coupling with electron-rich aromatics to produce azo dyes. 2-(p-Aminophenyl)oxazolo[4,5-b]pyridine, a close analog, has been successfully employed as a precursor for heterocyclic monoazo dyes with desirable coloristic properties [4]. Furthermore, the oxazolo[4,5-b]pyridine core itself has been patented as a laser dye for applications in the 400 nm spectral region [5]. The target compound's unique substitution pattern offers a distinct chromophoric system that can be exploited to fine-tune absorption/emission wavelengths and improve dye-substrate interactions, providing a competitive advantage over simpler 2-phenyloxazolo[4,5-b]pyridine derivatives.

Application
Selection Property
Validation Focus
ESIPT-based fluorescent probe design
Stokes shift and conjugation handle
Fluorescence quantum yield and Stokes shift in target matrix
Medicinal chemistry scaffold derivatization
Oxazolo[4,5-b]pyridine core identity
Target engagement in kinase or SIRT1 assays
Azo dye and advanced material synthesis
Primary aromatic amine reactivity
Diazotization coupling efficiency and coloristic properties

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